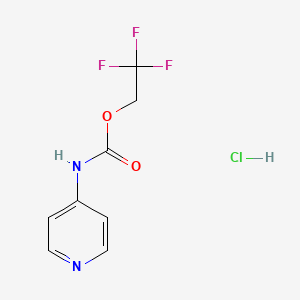

2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride

Description

Molecular Formula: C₁₄H₂₃F₃N₂O₄

Molecular Weight: 340.35 g/mol

Purity: ≥95% (as per commercial specifications) .

This compound is a hydrochloride salt featuring a pyridin-4-yl carbamate group linked to a 2,2,2-trifluoroethyl moiety. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the pyridine ring contributes to hydrogen bonding and π-π stacking interactions, critical for binding to biological targets. Its synthesis typically involves carbamate formation via reaction of 4-aminopyridine with 2,2,2-trifluoroethyl chloroformate, followed by HCl salt precipitation .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-pyridin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)5-15-7(14)13-6-1-3-12-4-2-6;/h1-4H,5H2,(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJBNBFAGBAETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)OCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,2-trifluoroethanol+pyridin-4-yl isocyanate→2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate

The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group and pyridinyl carbamate moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Pyridine and Carbamate Moieties

details pyridine derivatives with substituted phenyl groups (e.g., -Cl, -NO₂, -Br) and carbamate/amide linkages. Key differences include:

| Property | Target Compound | 4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl) Analogs |

|---|---|---|

| Molecular Weight | 340.35 | 466–545 |

| Melting Point | Not reported | 268–287°C |

| Substituent Effects | Trifluoroethyl | Chloro, nitro, bromo, methyl |

| Nitrogen Content | 8.23% (calculated) | 10.26–12.54% |

The absence of aromatic substituents (e.g., -NO₂) may decrease electron-withdrawing effects, influencing reactivity .

Fluorinated Carbamate Derivatives

Fluorine substitution significantly impacts physicochemical properties:

Trifluoroethyl vs. Trifluoromethylphenyl :

The compound in , (R)-2,2,2-trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride (C₉H₈ClF₆N), shares a trifluoro motif but lacks the pyridin-4-yl carbamate group. The trifluoromethylphenyl group increases molecular weight (287.62 g/mol) and introduces steric bulk, reducing conformational flexibility compared to the target compound .- Fluorine’s Role: Per , the trifluoroethyl group enhances metabolic stability by resisting oxidative degradation. Non-fluorinated analogs (e.g., ethyl carbamates) exhibit lower logP values (~0.5–1.0) and faster metabolic clearance .

Research Findings and Pharmacological Implications

- Bioavailability: The trifluoroethyl group enhances oral bioavailability compared to non-fluorinated analogs (e.g., ethyl carbamates) due to increased lipophilicity and resistance to esterase-mediated hydrolysis .

- Binding Interactions : Pyridine’s nitrogen participates in hydrogen bonding with target proteins (e.g., kinases), while the trifluoroethyl group may induce steric or electronic effects on adjacent amine basicity, altering binding affinity .

Biological Activity

2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research. Its unique structural features, particularly the trifluoroethyl group and the pyridinyl carbamate moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride is C8H7F3N2O2·HCl. The presence of the trifluoroethyl group enhances the compound's lipophilicity and stability, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Weight | 232.60 g/mol |

| CAS Number | 2174007-72-6 |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

The biological activity of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or modulate receptor activity. For instance, studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced potency due to improved binding interactions with target proteins.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter uptake and synthesis.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Studies

Research has shown that 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride exhibits significant biological activities in vitro and in vivo.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that it possesses cytotoxic effects against certain tumor types:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- IC50 Values :

- A549: 15 µM

- MCF-7: 25 µM

- HeLa: 20 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, the compound was evaluated for its effects on neurotransmitter systems:

- Dopamine Uptake Inhibition : The compound showed a significant reduction in dopamine uptake in rat brain synaptosomes.

- Potential Applications : This activity suggests potential applications in treating disorders associated with dopaminergic dysfunctions such as Parkinson's disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(pyridin-4-yl)methylcarbamate | Moderate enzyme inhibition | 30 |

| 2,2-Difluoroethyl N-(pyridin-4-yl)carbamate | Lower receptor affinity | >50 |

| 2-Methoxyethyl N-(pyridin-4-yl)carbamate | Weak cytotoxicity | >100 |

The data indicates that the trifluoroethyl group significantly enhances both enzyme inhibition and cytotoxicity compared to other substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.